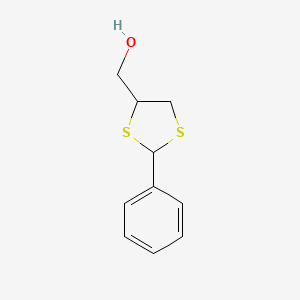

(2-Phenyl-1,3-dithiolan-4-yl)methanol

Description

Properties

Molecular Formula |

C10H12OS2 |

|---|---|

Molecular Weight |

212.3 g/mol |

IUPAC Name |

(2-phenyl-1,3-dithiolan-4-yl)methanol |

InChI |

InChI=1S/C10H12OS2/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |

InChI Key |

DQMFAILGDDQJIX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SC(S1)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiazolidine-Based Inhibitors (MHY384 and MHY794)

PDTM derivatives replace the thiazolidine ring in compounds like MHY384 and MHY794 with a 1,3-dithiolane scaffold. This substitution enhances tyrosinase inhibition:

- Mechanistic Advantage : The dithiolane ring’s sulfur atoms improve metal-binding affinity (e.g., to copper in tyrosinase’s active site) compared to nitrogen in thiazolidines .

- Activity : PDTM3 showed 35% greater potency than kojic acid, whereas thiazolidine-based inhibitors typically exhibit lower or comparable activity .

1,3-Dioxolane and 1,3-Dithiane Derivatives

Compounds like 2-phenyl-1,3-dioxolane and 2-phenyl-1,3-dithiane share structural similarities but differ in heteroatoms (O vs. S):

Thiazole-Based Compounds

(2-Phenyl-1,3-thiazol-4-yl)methylamine contains a thiazole ring instead of dithiolane. While it serves as a precursor for antiproliferative agents, its tyrosinase inhibitory activity remains unstudied, highlighting PDTM’s unique bioactivity .

Comparison with Functional Analogs (Tyrosinase Inhibitors)

Kojic Acid and Arbutin

- PDTM3 vs. Kojic Acid : PDTM3’s IC₅₀ (13.94 µM) is 26% lower than kojic acid’s (18.86 µM), indicating stronger inhibition .

- Non-Phenolic PDTMs: Derivatives like PDTM7–PDTM9 (lacking hydroxyl groups) still inhibit tyrosinase more effectively than kojic acid, challenging the assumption that phenolic moieties are essential for activity .

Resveratrol and Isoxazolones

- Resveratrol: A natural phenol with moderate tyrosinase inhibition (IC₅₀ ~20–30 µM). PDTM3’s synthetic scaffold offers tunable substituents for enhanced potency .

- Isoxazolones : (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles show IC₅₀ values comparable to PDTMs (e.g., 10–15 µM) but lack the dithiolane ring’s stability .

Research Findings and Limitations

- Mechanistic Insights : PDTMs likely inhibit tyrosinase via copper chelation (via sulfur atoms) and hydrophobic interactions with the phenyl ring .

- Limitations : Current PDTM studies used racemic mixtures; enantiomer separation could reveal stereospecific effects .

- Synergy: Combining PDTMs with antioxidants (e.g., resveratrol) may enhance efficacy, as seen in other phenolic inhibitors .

Preparation Methods

Acid-Catalyzed Cyclocondensation

The most widely reported method involves the reaction of 2,3-dimercapto-1-propanol with benzaldehyde in the presence of an acid catalyst. A representative procedure from details the use of sulfuric acid in 1,4-dioxane at 70°C for 40–60 minutes. The mechanism proceeds via thiol-aldehyde condensation, forming the 1,3-dithiolane ring through nucleophilic attack of thiol groups on the carbonyl carbon, followed by cyclization.

Reaction Equation:

Key parameters influencing yield include:

-

Catalyst concentration : 0.1 equivalents of HSO optimizes ring formation without side reactions.

-

Solvent polarity : 1,4-dioxane enhances solubility of intermediates, while alternatives like acetonitrile or diethyl ether reduce yields due to poor mixing.

-

Reaction time : Prolonged heating (>1 hour) risks oxidative degradation of thiol groups.

Alternative Solvent Systems

A modified approach in employs tetrahydrofuran (THF) and methanol (1:1 ratio) with sodium borohydride as a stabilizing agent. While this method achieves comparable yields (~80%), it introduces additional steps for borohydride quenching and pH adjustment, complicating scalability.

Optimization of Reaction Conditions

Temperature and Time Profiling

Studies in demonstrate that heating at 70°C for 40 minutes maximizes yield (85–90%). Lower temperatures (50°C) result in incomplete cyclization, while higher temperatures (90°C) promote dimerization of the dithiolane ring.

Substituent Effects on Benzaldehyde

The patent literature explores substituted benzaldehydes (e.g., 4-chloro-, 4-fluoro-) to synthesize analogues. Electron-withdrawing groups (e.g., -Cl) accelerate reaction rates by polarizing the aldehyde carbonyl, whereas electron-donating groups (e.g., -OCH) necessitate extended reaction times.

Table 1: Yield Variation with Benzaldehyde Substituents

| Substituent | Yield (%) | Reaction Time (min) |

|---|---|---|

| -H (Phenyl) | 90 | 40 |

| -Cl | 88 | 35 |

| -F | 84 | 45 |

| -OCH | 76 | 60 |

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica-gel column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). This removes unreacted 2,3-dimercapto-1-propanol and bis-addition byproducts.

Spectroscopic Validation

-

H NMR : The exomethylene proton (-SCH(Ph)S-) appears as a singlet at δ 5.56–6.09 ppm , confirming ring formation. The hydroxymethyl group (-CHOH) resonates as a triplet at δ 3.45–3.65 ppm .

-

C NMR : Key signals include the dithiolane carbons at δ 55–64 ppm and the phenyl carbons at δ 125–140 ppm .

-

Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 243.1 , consistent with the molecular formula CHOS.

Comparative Analysis of Methodologies

Q & A

Q. What synthetic methodologies are employed for preparing (2-Phenyl-1,3-dithiolan-4-yl)methanol derivatives?

PDTM derivatives are synthesized via acid-catalyzed condensation of substituted benzaldehydes with 1,3-dithiolane-4-methanol. Key conditions include H₂SO₄ in 1,4-dioxane at 70°C, enabling efficient cyclization and substituent incorporation. Purification involves recrystallization or chromatography, with yields dependent on steric and electronic effects of substituents .

Q. What structural characterization techniques validate PDTM derivative synthesis?

Standard spectroscopic methods (¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry) confirm structural integrity. For example, the dithiolane ring is identified via characteristic sulfur-related shifts in NMR and IR absorption bands. X-ray crystallography (using SHELX software for refinement) may resolve stereochemistry but is less commonly reported for PDTM derivatives .

Q. How are PDTM derivatives screened for biological activity?

Tyrosinase inhibition is assessed using mushroom tyrosinase (mTyr) assays at 50 μM, with kojic acid and arbutin as positive controls. Cellular antimelanogenic effects are evaluated in B16F10 melanoma cells, measuring melanin content and cell viability. Activity is expressed as % inhibition relative to controls, with IC₅₀ values calculated for potent derivatives .

Advanced Questions

Q. How do substitution patterns on the phenyl ring influence tyrosinase inhibition?

Structure-Activity Relationship (SAR) Insights :

- 4-Hydroxyl group : Essential for activity but requires synergistic 3-substituents.

- 3-Substituents : Alkyl (e.g., tert-butyl) or bromo groups enhance inhibition (PDTM8–PDTM13: 40–60% at 50 μM), while electron-withdrawing groups reduce efficacy.

- 2- and 5-Positions : Methyl or methoxy groups marginally improve activity.

| Compound | R1 | R2 | R3 | R4 | % Inhibition (50 μM) |

|---|---|---|---|---|---|

| PDTM3 | H | H | OH | H | 12% |

| PDTM9 | H | t-Bu | OH | H | 58% |

| PDTM13 | Br | H | OH | H | 49% |

This SAR suggests hydrophobic interactions and hydrogen bonding at the enzyme’s active site are critical .

Q. What experimental challenges arise in optimizing PDTM derivatives for human tyrosinase?

- Species Discrepancy : Mushroom tyrosinase (mTyr) has distinct active-site residues compared to human tyrosinase (hTyr), leading to false positives. For example, PDTM9 inhibits mTyr by 58% but shows reduced efficacy in cellular models .

- Mitigation Strategy : Cross-validation using hTyr isoforms or homology modeling improves translational relevance .

Q. How do researchers resolve contradictions between in vitro and cellular assay data?

Discrepancies arise from membrane permeability, metabolic stability, or off-target effects. For PDTM derivatives:

- Lipophilicity : tert-Butyl groups (PDTM9) enhance cellular uptake but may reduce solubility.

- Metabolic Stability : Dithiolane rings resist oxidation better than thiazolidines, improving intracellular retention .

Q. What methodological advancements enhance PDTM derivative design?

- Fragment-Based Design : Replacing thiazolidine rings with dithiolanes improves metabolic stability without compromising activity .

- Computational Docking : Predicts binding modes to mTyr/hTyr, guiding substituent selection for optimal van der Waals and π-π interactions .

Methodological Best Practices

Q. How should researchers benchmark PDTM derivatives against known tyrosinase inhibitors?

- Positive Controls : Use kojic acid (IC₅₀ ~10 μM for mTyr) and arbutin (IC₅₀ ~500 μM) at standardized concentrations.

- Dose-Response Curves : Validate hits with IC₅₀ values across 5–100 μM ranges. PDTM9 shows IC₅₀ = 28 μM in mTyr assays, outperforming arbutin .

Q. What strategies improve the reproducibility of PDTM-based studies?

- Stereochemical Purity : Chiral HPLC separates enantiomers, as dithiolane puckering (quantified via Cremer-Pople parameters) affects activity .

- Batch Consistency : Monitor sulfur oxidation via LC-MS to ensure dithiolane integrity .

Data Interpretation and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.